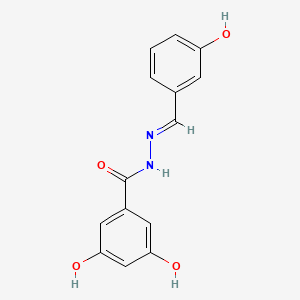

![molecular formula C15H16N6O2 B5556623 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo and pyrimidinyl derivatives involves a series of reactions starting from basic precursors to achieve the desired compound. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide (Ochi & Miyasaka, 1983). Similarly, the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored to synthesize new heterocyclic systems (Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide has been determined using various physico-chemical methods. The analysis of the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases the presence of intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bond formations (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives include the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones catalyzed by Brønsted-acidic ionic liquids (Tavakoli-Hoseini et al., 2011), indicating the compound's versatility in forming new heterocyclic structures.

Physical Properties Analysis

The physical properties of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives are closely related to their molecular structures. These properties are crucial for understanding the compound's stability, solubility, and reactivity in different environments.

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding patterns, of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives, are determined by their functional groups and molecular structure. Studies like the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones offer insights into the compound's potential for forming various chemical bonds and undergoing reactions (Heravi et al., 2007).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating them for cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

Bhuiyan et al. (2006) and other researchers have explored the antimicrobial efficacy of pyrazolopyrimidine derivatives. These studies highlight the compounds' potential against various bacterial and fungal pathogens, suggesting their role in developing new antimicrobial agents (Bhuiyan et al., 2006).

Heterocyclic Synthesis

The versatility of pyrazolopyrimidine derivatives in heterocyclic synthesis is evident from their utilization as precursors for various fused pyrazolo derivatives. These compounds serve as key intermediates in the synthesis of complex heterocyclic frameworks, demonstrating their significance in medicinal chemistry and drug design (Harb et al., 2005).

Anti-Influenza Activity

Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus. This study underscores the potential of pyrazolopyrimidine derivatives in antiviral research, particularly in combating flu outbreaks (Hebishy et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-11-4-7-21(20-11)14-9-13(18-10-19-14)16-5-6-17-15(22)12-3-2-8-23-12/h2-4,7-10H,5-6H2,1H3,(H,17,22)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXNBWCXBCMRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)